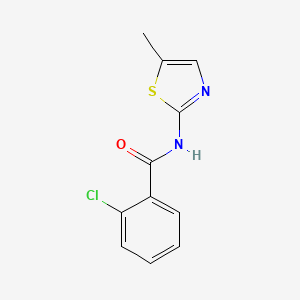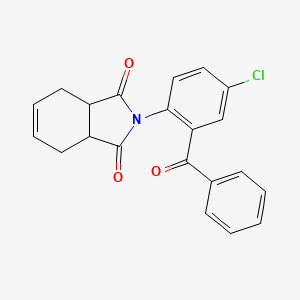
N-(3-methylbenzyl)methionine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methylbenzyl)methionine is an organic compound that combines the structural features of methionine, an essential amino acid, with a 3-methylbenzyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methylbenzyl)methionine typically involves the alkylation of methionine with 3-methylbenzyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions usually include a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and are conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: N-(3-methylbenzyl)methionine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methionine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the benzyl group, yielding methionine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium azide or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Methionine.
Substitution: Various substituted methionine derivatives.
Applications De Recherche Scientifique
N-(3-methylbenzyl)methionine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its role in protein synthesis and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to modulate methionine metabolism.
Industry: It is used in the production of specialty chemicals and as an additive in certain formulations.
Mécanisme D'action
The mechanism of action of N-(3-methylbenzyl)methionine involves its incorporation into metabolic pathways where it can influence the synthesis of proteins and other biomolecules. The compound can act as a methyl donor in transmethylation reactions, which are crucial for DNA methylation and gene expression regulation. Additionally, it can modulate the activity of enzymes involved in methionine metabolism, such as methionine synthase and methionine adenosyltransferase.
Comparaison Avec Des Composés Similaires
Methionine: The parent amino acid, essential for protein synthesis.
S-adenosylmethionine (SAM): A key methyl donor in various biochemical reactions.
Homocysteine: An intermediate in methionine metabolism.
Uniqueness: N-(3-methylbenzyl)methionine is unique due to the presence of the 3-methylbenzyl group, which imparts distinct chemical properties and potential biological activities. This structural modification can enhance its stability, bioavailability, and interaction with specific molecular targets compared to its parent compound, methionine.
Propriétés
Formule moléculaire |
C13H19NO2S |
|---|---|
Poids moléculaire |
253.36 g/mol |
Nom IUPAC |
2-[(3-methylphenyl)methylamino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C13H19NO2S/c1-10-4-3-5-11(8-10)9-14-12(13(15)16)6-7-17-2/h3-5,8,12,14H,6-7,9H2,1-2H3,(H,15,16) |
Clé InChI |
VMOINSNTYFINFB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)CNC(CCSC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(3-chloro-4-ethoxy-5-methoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B12478689.png)
![4-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]morpholine](/img/structure/B12478695.png)

![S-[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl] 3,4-dihydroquinoline-1(2H)-carbothioate](/img/structure/B12478718.png)

![5-Phenyl-6,8-dithiabicyclo[3.2.1]octane-3,3,4,4-tetracarbonitrile](/img/structure/B12478735.png)
![2-{[N-(4-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B12478738.png)
![N-[2-Chloro-5-(trifluoromethyl)phenyl]-N-({N'-[(3Z)-2-oxo-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)methanesulfonamide](/img/structure/B12478744.png)
![N-(2,5-dichlorophenyl)-2-{[5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12478748.png)

![3,4,5-triethoxy-N-{[4-(4-ethylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12478766.png)
![1-[4-(benzyloxy)-3-chlorophenyl]-N-(2-chlorobenzyl)methanamine](/img/structure/B12478776.png)
![5-(3-chlorophenyl)-11-propan-2-yl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B12478777.png)

